molecular formula C9H6ClF3O3 B2731247 Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 1103837-39-3

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No. B2731247
CAS RN: 1103837-39-3
M. Wt: 254.59
InChI Key: KBMVLEGUYRDYPH-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O3 . It is an ester and its IUPAC name is "this compound" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3" . This indicates the presence of a methyl group (CH3), a chloro group (Cl), a hydroxy group (OH), and a trifluoromethyl group (CF3) on a benzoate backbone.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 254.59 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Molecular Design

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of complex molecules. It has been utilized in the development of novel acaricides, such as amido­flumet, highlighting its role in pest control through chemical synthesis (Kimura & Hourai, 2005). Additionally, its derivatization has led to advancements in nucleic acid research, particularly in the selective protection of ribonucleosides for the synthesis of oligoribonucleotides, demonstrating its utility in genetic engineering and molecular biology (Kempe et al., 1982).

Material Science and Engineering

In material science, the compound has been explored for the formation of surface covalent organic frameworks (COFs). It plays a role in polyester condensation reactions leading to novel COF structures on metal surfaces, which are significant for catalysis, sensing, and filtration applications (Marele et al., 2012). This showcases its potential in creating high-performance materials with tailored properties.

Analytical Chemistry

This compound is also crucial in the development of selective and colorimetric fluoride chemosensors. Its structural components enable the creation of sensors with high specificity towards fluoride ions, offering tools for environmental monitoring and analysis (Ma et al., 2013).

Pharmaceutical and Medicinal Chemistry

While ensuring the exclusion of direct drug usage and dosage information, it's worth noting that the compound's derivatives have been explored for their potential in creating new classes of antihyperglycemic agents. This research underscores the compound's relevance in the synthesis of therapeutic agents targeting metabolic disorders (Kees et al., 1996).

Environmental Science

The degradation and transformation pathways of similar compounds have been studied for environmental remediation purposes. Research on bacterial strains capable of metabolizing chlorinated aromatic compounds provides insights into bioremediation strategies for pollutant degradation in the environment (Arensdorf & Focht, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

Future Directions

Trifluoromethyl-containing compounds are becoming increasingly important in various fields, including agrochemicals, pharmaceuticals, and functional materials . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMVLEGUYRDYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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